

Personal protective equipment for handling Tetrachloro-m-xylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrachloro-m-xylene**

Cat. No.: **B046432**

[Get Quote](#)

Essential Safety and Handling Guide for Tetrachloro-m-xylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling **Tetrachloro-m-xylene**. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

Tetrachloro-m-xylene is a chlorinated aromatic hydrocarbon that requires careful handling due to its potential health hazards. Inhalation, ingestion, or skin contact can cause irritation to the eyes, skin, and respiratory system. More severe exposures may lead to dizziness, drowsiness, and potential damage to the central nervous system, gastrointestinal tract, liver, and kidneys.

Key Safety Data

For quick reference, the following table summarizes critical quantitative safety information for **Tetrachloro-m-xylene** and its common solvent, xylene.

Parameter	Value	Reference Substance
Occupational Exposure Limits (OELs)		
OSHA PEL (8-hr TWA)	100 ppm	Xylene[1]
NIOSH REL (10-hr TWA)	100 ppm	Xylene[1]
NIOSH STEL (15-min)	150 ppm	Xylene[1]
ACGIH TLV (8-hr TWA)	100 ppm	Xylene[1]
ACGIH STEL (15-min)	150 ppm	Xylene[1]
Flammability		
Flash Point	25 - 27 °C	m-Xylene[2]
Lower Explosion Limit (LEL)	1.1 vol%	m-Xylene[2]
Upper Explosion Limit (UEL)	7.0 vol%	m-Xylene[2]
Physical Properties		
Molecular Weight	243.95 g/mol	Tetrachloro-m-xylene
Boiling Point	139 °C	m-Xylene[2]
Vapor Pressure	8 hPa at 20 °C	m-Xylene[2]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount to minimize exposure. The following provides a detailed guide to selecting the correct equipment.

Hand Protection

Due to the nature of chlorinated hydrocarbons, not all standard laboratory gloves offer adequate protection.

- Recommended for Prolonged Contact or Immersion:
 - Viton™ gloves offer excellent resistance to aromatic and chlorinated hydrocarbons.[3][4]

- Polyvinyl Alcohol (PVA) gloves provide very high resistance to chlorinated solvents and aromatics, but are water-sensitive.[5][6]
- Recommended for Splash Protection and Short-Duration Tasks:
 - Nitrile gloves can be suitable for incidental contact, but they offer limited protection against aromatic hydrocarbons like xylene and may degrade with prolonged exposure.[5][7][8] Thicker nitrile gloves (e.g., 8-15 mil) will offer greater resistance than standard disposable gloves.[8]
 - Neoprene gloves can also be considered for some applications.[5]

Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and degradation information.

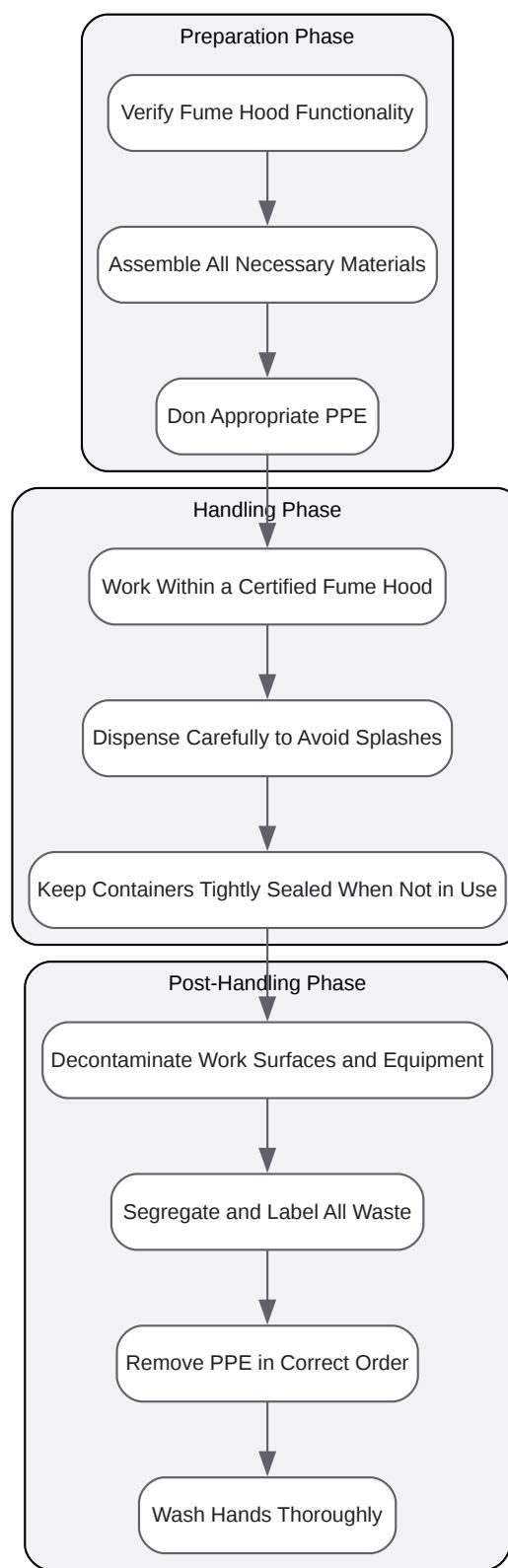
Eye and Face Protection

- Safety glasses with side shields are the minimum requirement.
- Chemical splash goggles should be worn when there is a risk of splashing.
- A face shield, in addition to goggles, is required when handling larger quantities or when there is a significant risk of splashing.

Respiratory Protection

Respiratory protection is necessary when engineering controls (such as a fume hood) are insufficient to maintain exposure below occupational exposure limits, or during emergency situations.

- For activities with potential for aerosol generation or in poorly ventilated areas: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[9][10]
- For higher concentrations or in emergency situations (e.g., large spills): A full-facepiece respirator with organic vapor cartridges, a powered air-purifying respirator (PAPR), or a self-contained breathing apparatus (SCBA) may be necessary.[10]


- Cartridge Change Schedule: An organic vapor cartridge change schedule must be implemented to ensure the cartridges are replaced before breakthrough occurs.

Protective Clothing

- A laboratory coat is mandatory.
- For tasks with a high risk of splashing, chemical-resistant coveralls or an apron made of a material resistant to chlorinated hydrocarbons should be worn.

Operational Plan: Handling Tetrachloro-m-xylene

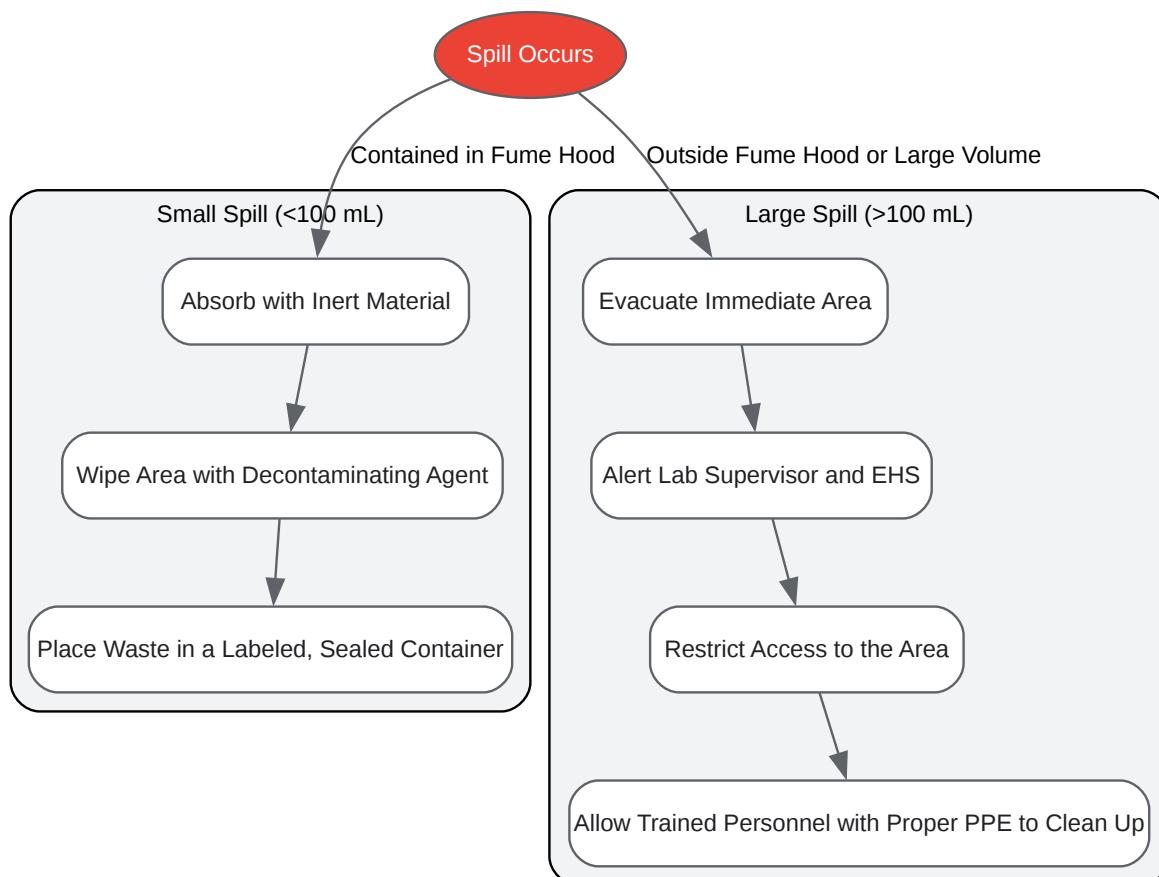
Following a systematic procedure for handling **Tetrachloro-m-xylene** will minimize the risk of exposure and contamination.

[Click to download full resolution via product page](#)**Figure 1.** Step-by-step workflow for handling **Tetrachloro-m-xylene**.

Step-by-Step Handling Procedure

- Preparation:
 - Ensure a certified chemical fume hood is operational.
 - Gather all necessary materials, including **Tetrachloro-m-xylene**, solvents, glassware, and waste containers.
 - Don the appropriate PPE as outlined above.
- Handling:
 - Conduct all work involving **Tetrachloro-m-xylene** within the fume hood.
 - When transferring or dispensing, do so slowly and carefully to prevent splashing and aerosol generation.
 - Keep all containers of **Tetrachloro-m-xylene** tightly closed when not in use.
- Post-Handling:
 - Decontaminate all work surfaces and equipment immediately after use.
 - Properly segregate and label all waste generated.
 - Remove PPE in the correct sequence to avoid cross-contamination (e.g., gloves first, then face protection, then lab coat).
 - Wash hands thoroughly with soap and water after removing PPE.

Decontamination and Spill Response Plan


Immediate and effective decontamination is crucial in the event of a spill or for routine cleaning.

Routine Decontamination of Surfaces and Equipment

- Pre-cleaning: Remove any organic material from the surface.

- Application of Decontaminating Agent: Wipe surfaces with a solution effective against chlorinated compounds. A 1:10 dilution of household bleach (sodium hypochlorite) is often effective for general disinfection, but for chemical decontamination, a solvent rinse may be necessary.[11][12]
- Contact Time: Allow the decontaminating agent to remain on the surface for the recommended contact time (e.g., 10-30 minutes for bleach solutions).[11][12]
- Rinsing: If using a corrosive agent like bleach on metal surfaces, rinse with water after the contact time.
- Drying: Allow surfaces to air dry completely.

Spill Response

[Click to download full resolution via product page](#)**Figure 2.** Decision-making workflow for spill response.

- Small Spills (within a fume hood):
 - Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
 - Using appropriate PPE, clean the spill area with a suitable solvent, followed by a decontaminating solution.
 - Collect all contaminated materials in a sealed, properly labeled hazardous waste container.
- Large Spills (or any spill outside a fume hood):
 - Evacuate the immediate area.
 - Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department immediately.
 - Prevent others from entering the contaminated area.
 - Cleanup should only be performed by trained personnel equipped with the appropriate PPE, including respiratory protection.

Disposal Plan

All waste contaminated with **Tetrachloro-m-xylene** must be treated as hazardous waste.

Waste Segregation and Disposal Steps

- Unused Product:
 - Do not dispose of unused **Tetrachloro-m-xylene** down the drain.
 - It must be collected in a clearly labeled, sealed container for hazardous waste pickup.

- Contaminated PPE and Materials:
 - All disposable gloves, absorbent pads, and other materials contaminated with **Tetrachloro-m-xylene** must be collected in a designated, sealed hazardous waste container.
 - Do not mix this waste with regular laboratory trash.
- Empty Containers:
 - Empty containers that held **Tetrachloro-m-xylene** should be triple-rinsed with a suitable solvent.
 - The rinsate must be collected and disposed of as hazardous waste.
 - After rinsing, deface the label on the container before disposal as regular trash, or as directed by your institution's EHS.
- Waste Pickup:
 - Follow your institution's procedures for arranging a hazardous waste pickup with the EHS department. All waste must be properly labeled with the chemical contents.

Adherence to these protocols is essential for maintaining a safe laboratory environment when working with **Tetrachloro-m-xylene**. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nj.gov [nj.gov]
- 2. carlroth.com [carlroth.com]

- 3. SHOWA™ 892 Unlined Viton™ Chemical Resistant Butyl Gloves | Fisher Scientific [fishersci.ca]
- 4. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. uhcl.edu [uhcl.edu]
- 7. fishersci.com [fishersci.com]
- 8. sgnitrilegloves.com [sgnitrilegloves.com]
- 9. cdc.gov [cdc.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Xylene [cdc.gov]
- 11. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- To cite this document: BenchChem. [Personal protective equipment for handling Tetrachloro-m-xylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046432#personal-protective-equipment-for-handling-tetrachloro-m-xylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com